molecular formula C11H8F4O2 B5918590 (Z)-4,4,5,5-tetrafluoro-1-hydroxy-1-phenylpent-1-en-3-one

(Z)-4,4,5,5-tetrafluoro-1-hydroxy-1-phenylpent-1-en-3-one

Cat. No.: B5918590
M. Wt: 248.17 g/mol
InChI Key: QVGPFRYKFAEGGF-VURMDHGXSA-N
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Description

(Z)-4,4,5,5-tetrafluoro-1-hydroxy-1-phenylpent-1-en-3-one is a fluorinated organic compound with a unique structure that includes a phenyl group, a hydroxyl group, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4,4,5,5-tetrafluoro-1-hydroxy-1-phenylpent-1-en-3-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a phenyl-substituted alkyne with a fluorinating agent under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Re:

Properties

IUPAC Name

(Z)-4,4,5,5-tetrafluoro-1-hydroxy-1-phenylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O2/c12-10(13)11(14,15)9(17)6-8(16)7-4-2-1-3-5-7/h1-6,10,16H/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPFRYKFAEGGF-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(C(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(C(F)F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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